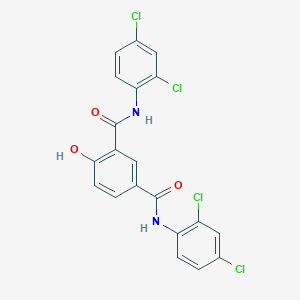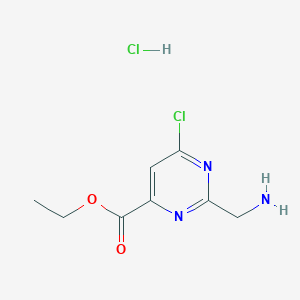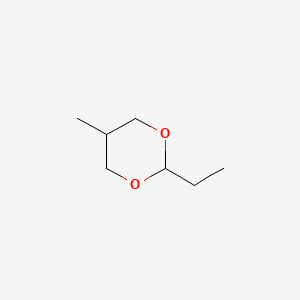
4-Hydroxy-2',2'',4',4''-tetrachloroisophthalanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of isophthalic acid derivatives followed by the introduction of hydroxyl groups through specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of less oxidized products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Applications De Recherche Scientifique
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide can be compared with other chlorinated and hydroxylated aromatic compounds:
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms and the presence of a biphenyl core.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl group but have a different core structure, leading to different reactivity and applications.
4-Hydroxy-2-pyrones: Known for their bioactivity, these compounds have a pyrone ring instead of an isophthalanilide structure.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide in scientific research and industrial applications.
Propriétés
Numéro CAS |
25828-67-5 |
|---|---|
Formule moléculaire |
C20H12Cl4N2O3 |
Poids moléculaire |
470.1 g/mol |
Nom IUPAC |
1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O3/c21-11-2-4-16(14(23)8-11)25-19(28)10-1-6-18(27)13(7-10)20(29)26-17-5-3-12(22)9-15(17)24/h1-9,27H,(H,25,28)(H,26,29) |
Clé InChI |
PDRLNGWSWRZTKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)


![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)




![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)

